molecular formula C15H16Cl2N4O B2919708 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034371-05-4

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No.: B2919708
CAS No.: 2034371-05-4
M. Wt: 339.22
InChI Key: ABOSKJKVHPOVLE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group attached to a urea moiety, which is further linked to a cyclopenta[c]pyrazolyl group. The presence of chlorine atoms and the intricate arrangement of its molecular framework make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the dichlorophenyl group. This is often achieved through halogenation reactions, where a phenyl ring is treated with chlorine gas in the presence of a catalyst. Subsequent steps may include the formation of the urea moiety through reactions with isocyanates or urea derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and consistency. Large-scale reactors and advanced purification methods are employed to achieve high yields and purity. The use of automated systems and real-time monitoring helps in maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, helping researchers understand cellular processes and molecular interactions.

  • Medicine: Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemicals, contributing to technological advancements.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is unique due to its specific structural features Similar compounds include other urea derivatives and chlorinated phenyl compounds the presence of the cyclopenta[c]pyrazolyl group sets it apart from its counterparts

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-21-14(10-3-2-4-13(10)20-21)8-18-15(22)19-9-5-6-11(16)12(17)7-9/h5-7H,2-4,8H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOSKJKVHPOVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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